N-Vinylacetamide
Overview
Description
N-Vinylacetamide is a non-ionic monomer known for its amphipathic properties. It is recognized for its ability to polymerize and is used in various applications due to its solubility in water and organic solvents. The compound has a chemical formula of C4H7NO and a molar mass of 85.106 g/mol .
Mechanism of Action
is a non-ionic monomer . It is soluble in water, various organic solvents, and liquid vinyl monomers . It can be polymerized by various radical polymerization processes, depending on the objective . Since N-Vinylacetamide itself is a solvent, it can act as a dissolution agent for poorly soluble substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylacetamide can be synthesized through the reaction of acetamide and acetaldehyde to form ethylidene bisacetamide, which is then pyrolyzed to produce this compound . This reaction typically involves the use of a sulfuric acid catalyst.
Industrial Production Methods: Showa Denko K.K. has industrialized the production of this compound since 1997. The process involves the polymerization of this compound using various radical polymerization processes .
Chemical Reactions Analysis
Types of Reactions: N-Vinylacetamide undergoes several types of chemical reactions, including:
Polymerization: It can be polymerized by various radical polymerization processes.
Hydrolysis: The polymerized form can be hydrolyzed to produce poly(vinylamine).
Common Reagents and Conditions:
Radical Polymerization: This process often involves the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Hydrolysis: Acidic conditions are typically used for the hydrolysis of poly(this compound) to poly(vinylamine).
Major Products:
Poly(this compound): Formed through polymerization.
Poly(vinylamine): Produced through the hydrolysis of poly(this compound).
Scientific Research Applications
N-Vinylacetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Methyl Vinylacetamide: Similar in structure but with a methyl group attached to the nitrogen atom.
N-Vinylpyrrolidin-2-one: Another vinylamide with a pyrrolidinone ring.
Uniqueness: N-Vinylacetamide is unique due to its amphipathic nature and its ability to polymerize under various conditions. Its solubility in both water and organic solvents makes it versatile for different applications .
Properties
IUPAC Name |
N-ethenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKESSLMFZVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28408-65-3 | |
Record name | Poly(N-vinylacetamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0063735 | |
Record name | N-Vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5202-78-8 | |
Record name | N-Vinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vinylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-vinylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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